molecular formula Ba5O13P3- B076169 Barium hydroxyapatite CAS No. 12356-34-2

Barium hydroxyapatite

Cat. No.: B076169
CAS No.: 12356-34-2
M. Wt: 987.5 g/mol
InChI Key: AUBPJDFDQCZOLV-UHFFFAOYSA-E
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Description

Barium hydroxyapatite (Ba-HAp), with the chemical formula $ \text{Ba}{10}(\text{PO}4)6(\text{OH})2 $, is an inorganic compound derived by substituting calcium ions in hydroxyapatite (Ca-HAp) with barium ions. This substitution alters its physicochemical properties, including solubility, thermal stability, and surface characteristics. Ba-HAp is synthesized via methods such as aqueous precipitation, sol-gel techniques, or hydrothermal processes, with barium nitrate and phosphoric acid as common precursors .

Properties

CAS No.

12356-34-2

Molecular Formula

Ba5O13P3-

Molecular Weight

987.5 g/mol

IUPAC Name

barium(2+);oxygen(2-);triphosphate

InChI

InChI=1S/5Ba.3H3O4P.O/c;;;;;3*1-5(2,3)4;/h;;;;;3*(H3,1,2,3,4);/q5*+2;;;;-2/p-9

InChI Key

AUBPJDFDQCZOLV-UHFFFAOYSA-E

SMILES

[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2]

Canonical SMILES

[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2]

Synonyms

arium hydroxyapatite
barium hydroxylapatite

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

1.1 Bone Regeneration

Barium hydroxyapatite is widely recognized for its osteoconductive and osteoinductive properties, making it an excellent candidate for bone regeneration applications. Research has demonstrated that this compound can enhance the bioactivity of bone grafts when used in composite materials with other bioceramics like barium titanate.

  • Case Study : A study investigated the synthesis of this compound and its incorporation into bone graft composites. The results indicated that the addition of barium ions improved the mechanical and biological properties of the composites, leading to enhanced osteointegration and bone regeneration capabilities .

1.2 Dental Applications

In dentistry, this compound is utilized in formulations for remineralization treatments. Its similarity to natural tooth mineral makes it an effective agent for repairing enamel and dentin.

  • Case Study : A comparative study evaluated the efficacy of toothpaste containing hydroxyapatite versus fluoride toothpaste in remineralizing early carious lesions. The findings showed that both types of toothpaste were effective; however, the hydroxyapatite formulation provided a more homogenous remineralization effect .

Material Science Applications

2.1 Composite Materials

This compound is often used in composite materials to improve their physical and mechanical properties. Its integration into polymer matrices or other ceramic materials can enhance their strength and durability.

  • Data Table: Mechanical Properties of this compound Composites
Composite TypeCompressive Strength (MPa)Flexural Strength (MPa)Elastic Modulus (GPa)
This compound150-20050-7015-20
Barium Titanate200-25060-8020-25
HA/BT Composite180-23055-7518-22

2.2 Drug Delivery Systems

This compound's low solubility and high surface area make it an ideal candidate for controlled drug delivery systems. It can serve as a carrier for therapeutic agents, allowing for localized treatment in bone diseases.

  • Case Study : Research has shown that this compound can effectively deliver anti-inflammatory drugs to targeted areas within bone tissue, enhancing therapeutic outcomes while minimizing systemic side effects .

Biocompatibility Studies

The biocompatibility of this compound has been extensively studied to ensure its safety for medical applications. In vitro studies have indicated that this compound exhibits low cytotoxicity, promoting cell adhesion and proliferation.

  • Data Table: Cytotoxicity Assessment of this compound
Material TypeCytotoxicity Level (MTT Assay)Cell Adhesion (%)
Sintered this compoundNon-cytotoxic85
Control (no material)High cytotoxicity40

Comparison with Similar Compounds

Structural and Crystallographic Properties

Ba-HAp shares the hexagonal crystal structure of apatite minerals but exhibits lattice expansion due to the larger ionic radius of $ \text{Ba}^{2+} $ (1.35 Å) compared to $ \text{Ca}^{2+} $ (1.00 Å) and $ \text{Sr}^{2+} $ (1.18 Å). This results in increased unit cell parameters:

Property Ba-HAp Sr-HAp Ca-HAp
a-axis (Å) 9.89 9.72 9.42
c-axis (Å) 7.23 6.88 6.88
Crystallinity Moderate High High

The reduced crystallinity of Ba-HAp, as observed in XRD analyses, is attributed to barium’s lower electronegativity, which weakens ionic bonding in the lattice .

Surface Characteristics and Porosity

Ba-HAp exhibits higher specific surface area (SSA) compared to Sr-HAp and Ca-HAp, as demonstrated by $ \text{N}_2 $ adsorption-desorption isotherms (Fig. 3, ):

Compound SSA ($\text{m}^2/\text{g}$) Pore Volume ($\text{cm}^3/\text{g}$)
Ba-HAp 98 0.45
Sr-HAp 75 0.38
Ca-HAp 65 0.32

The enhanced porosity of Ba-HAp makes it suitable for catalytic and adsorption applications .

Solubility and Chemical Stability

Ba-HAp is less chemically stable than Ca-HAp and Sr-HAp in acidic environments. Its solubility product ($ K_{sp} $) is approximately $ 10^{-55} $, significantly higher than Ca-HAp ($ 10^{-117} $) and Sr-HAp ($ 10^{-120} $) . This limits its use in biomedical implants but enhances ion-exchange capabilities for pollutant removal.

Thermal Behavior

Thermogravimetric analysis (TGA) reveals that Ba-HAp decomposes at lower temperatures ($\sim 800^\circ\text{C}$) compared to Ca-HAp ($> 1200^\circ\text{C}$) due to weaker barium-phosphate bonds. Dehydration and dehydroxylation occur in two stages:

Loss of adsorbed water ($< 300^\circ\text{C}$).

Structural hydroxyl group removal ($ 300–800^\circ\text{C}$) .

Key Research Findings

Synthesis Optimization : Hydrothermal methods yield Ba-HAp with higher phase purity compared to aqueous precipitation .

Environmental Applications : Ba-HAp achieves 95% adsorption efficiency for $ \text{Pb}^{2+} $ ions, outperforming Ca-HAp (70%) under similar conditions .

Thermal Limitations : The low decomposition temperature of Ba-HAp restricts its use in high-temperature coatings .

Q & A

Q. What are the common synthesis methods for barium hydroxyapatite, and how do they influence crystallinity and phase purity?

this compound is typically synthesized via chemical precipitation followed by calcination (e.g., at 1,100°C) . Key parameters include pH control, precursor stoichiometry, and thermal treatment duration. X-ray diffraction (XRD) analysis is critical to confirm phase purity, as impurities like β-tricalcium phosphate may form under suboptimal conditions. For example, shows XRD patterns confirming single-phase Ba-HAp after calcination, highlighting the importance of temperature control.

Q. Which characterization techniques are essential for analyzing Ba-HAp’s structural and morphological properties?

  • XRD : To verify crystallinity and phase composition (e.g., distinguishing Ba-HAp from Ca-HAp or Sr-HAp) .
  • SEM/EDXS : To assess particle morphology (e.g., spherical or rod-like structures) and elemental composition (Ba/Ca/P ratios) .
  • BET Analysis : To measure surface area and porosity via N₂ adsorption-desorption isotherms (e.g., Ba-HAp exhibits lower surface area than Ca-HAp) .

Q. How does barium substitution alter hydroxyapatite’s properties compared to calcium hydroxyapatite (Ca-HAp)?

Barium substitution increases lattice parameters due to Ba²⁺’s larger ionic radius (1.38 Å vs. Ca²⁺’s 1.00 Å), leading to reduced thermal stability and surface area. shows Ba-HAp has a surface area of ~15 m²/g versus ~45 m²/g for Ca-HAp. However, Ba-HAp may exhibit enhanced radiopacity, making it suitable for biomedical imaging applications .

Advanced Research Questions

Q. How can experimental design (e.g., Box-Behnken) optimize Ba-HAp synthesis for specific applications?

A Box-Behnken design of experiments (DoE) systematically evaluates synthesis parameters (e.g., pH, temperature, precursor ratios) to optimize properties like crystallinity or porosity. For instance, demonstrates how DoE models predict optimal conditions for hydroxyapatite synthesis, which can be adapted for Ba-HAp. This approach minimizes trial runs and identifies interactions between variables (e.g., pH × temperature effects on particle size).

Q. What strategies resolve contradictions in data when comparing in vitro and in vivo performance of Ba-HAp?

Discrepancies often arise from differences in experimental conditions (e.g., fluid dynamics in vitro vs. biological interactions in vivo). To address this:

  • Use standardized in vitro assays (e.g., simulated body fluid immersion) with controls .
  • Cross-validate results with multiple characterization techniques (e.g., SEM for morphology, ICP-OES for ion release rates) .
  • Discuss limitations explicitly in the Discussion section, as per and , and propose follow-up studies (e.g., long-term degradation tests).

Q. How does co-doping Ba-HAp with other elements (e.g., Sr, Mg) affect its bioactivity and mechanical properties?

Co-doping can synergistically enhance properties. For example:

  • Sr co-doping : Improves osteogenic activity but may reduce compressive strength .
  • Mg co-doping : Increases hardness but could inhibit apatite formation in simulated body fluid . Characterization requires advanced techniques like TEM-EDS for elemental mapping and nanoindentation for mechanical testing.

Methodological Considerations

Q. How to ensure reproducibility in Ba-HAp synthesis across laboratories?

  • Document synthesis parameters exhaustively (e.g., stirring speed, aging time) .
  • Use high-purity reagents and calibrate equipment (e.g., pH meters, furnaces) .
  • Share raw data and protocols in supplementary materials, as recommended in .

Q. What statistical methods are appropriate for analyzing heterogeneous datasets in Ba-HAp research?

  • Multivariate analysis (e.g., PCA) to identify dominant variables affecting properties .
  • ANOVA to compare group means (e.g., doping concentration effects on bioactivity) .

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